Tert-butyl 5-nitroisoindoline-2-carboxylate
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Overview
Description
Tert-butyl 5-nitroisoindoline-2-carboxylate: is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group and a nitro group attached to the isoindoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate typically involves the nitration of isoindoline derivatives followed by esterification. One common method involves the nitration of isoindoline-2-carboxylic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroisoindoline-2-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired tert-butyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-nitroisoindoline-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 5-aminoisoindoline-2-carboxylate.
Substitution: Various substituted isoindoline derivatives.
Hydrolysis: 5-nitroisoindoline-2-carboxylic acid.
Scientific Research Applications
Chemistry: Tert-butyl 5-nitroisoindoline-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Isoindoline derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders .
Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 5-nitroisoindoline-2-carboxylate is primarily related to its ability to undergo chemical transformations that introduce functional groups into target molecules. The nitro group can be reduced to an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the carboxylic acid, which can form amide bonds with other molecules. These transformations enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
5-nitroisoindoline-2-carboxylic acid: Lacks the tert-butyl ester group, making it less hydrophobic and less stable under certain conditions.
tert-butyl 5-aminoisoindoline-2-carboxylate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
tert-butyl 5-hydroxyisoindoline-2-carboxylate: Contains a hydroxyl group, which imparts different chemical properties and reactivity.
Uniqueness: Tert-butyl 5-nitroisoindoline-2-carboxylate is unique due to the presence of both the nitro group and the tert-butyl ester group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
tert-butyl 5-nitro-1,3-dihydroisoindole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-9-4-5-11(15(17)18)6-10(9)8-14/h4-6H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGLAXAXISGACQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586077 |
Source
|
Record name | tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400727-63-1 |
Source
|
Record name | tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 5-nitro-2,3-dihydro-1H-isoindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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